molecular formula C7H3Cl2F5OS B1431393 2-Chloro-5-(pentafluorosulfur)benzoyl chloride CAS No. 1431329-83-7

2-Chloro-5-(pentafluorosulfur)benzoyl chloride

Cat. No. B1431393
M. Wt: 301.06 g/mol
InChI Key: XMMLXMGRNSFITM-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzoyl chloride, also known as CPFBC, is an important reagent in organic synthesis. It is a highly useful reagent for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. CPFBC is also used in the synthesis of polymers, surfactants, and other materials. CPFBC is a versatile reagent with a wide range of applications in the laboratory, making it an important tool for chemical synthesis.

Scientific Research Applications

2-Chloro-5-(pentafluorosulfur)benzoyl chloride is used in a variety of scientific research applications. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, surfactants, and other materials. 2-Chloro-5-(pentafluorosulfur)benzoyl chloride is also used in the synthesis of fluorinated compounds, and in the synthesis of compounds containing sulfur- and nitrogen-containing functional groups.

Mechanism Of Action

2-Chloro-5-(pentafluorosulfur)benzoyl chloride is a versatile reagent with a wide range of applications in the laboratory. It acts as a nucleophile in organic reactions, forming covalent bonds with electrophiles. It is also used as a catalyst for a variety of reactions, such as the Michael addition and the Wittig reaction. 2-Chloro-5-(pentafluorosulfur)benzoyl chloride can also be used as a reagent in the synthesis of fluorinated compounds, and in the synthesis of compounds containing sulfur- and nitrogen-containing functional groups.

Biochemical And Physiological Effects

2-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly reactive reagent and its effects on biochemical and physiological systems are not well understood. However, it is known to be toxic and should be handled with care. It is also known to be corrosive and can cause skin and eye irritation. In addition, it is known to be highly flammable and should be stored in a cool, dry place away from sources of ignition.

Advantages And Limitations For Lab Experiments

2-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly versatile reagent with a wide range of applications in the laboratory. It is highly reactive and can be used in a variety of organic reactions, such as the Michael addition and the Wittig reaction. It is also relatively inexpensive and easy to obtain. However, it is highly toxic and corrosive and should be handled with care. In addition, it is highly flammable and should be stored in a cool, dry place away from sources of ignition.

Future Directions

2-Chloro-5-(pentafluorosulfur)benzoyl chloride is a versatile reagent with a wide range of applications in the laboratory. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the synthesis of polymers, surfactants, and other materials. It could also be used in the synthesis of fluorinated compounds and in the synthesis of compounds containing sulfur- and nitrogen-containing functional groups. In addition, 2-Chloro-5-(pentafluorosulfur)benzoyl chloride could be used in the development of new catalysts and reagents for organic synthesis.

properties

IUPAC Name

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F5OS/c8-6-2-1-4(3-5(6)7(9)15)16(10,11,12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMLXMGRNSFITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163313
Record name Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(pentafluorosulfur)benzoyl chloride

CAS RN

1431329-83-7
Record name Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [4-chloro-3-(chlorocarbonyl)phenyl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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